

# Application Notes: Acriflavine for Fluorescent Staining of RNA

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## Compound of Interest

Compound Name: Acriflavine

Cat. No.: B7771538

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## Introduction

**Acriflavine** is a fluorescent dye belonging to the acridine family, known for its antiseptic and antibacterial properties. In the context of molecular biology and cell analysis, acridine derivatives are valuable tools for visualizing nucleic acids. **Acriflavine**, and the closely related compound Acridine Orange, can differentially stain DNA and RNA, allowing for the assessment of RNA content and localization within cells or in vitro. This is achieved through distinct fluorescent signals that depend on the dye's interaction with single-stranded versus double-stranded nucleic acids. While Acridine Orange is more extensively documented for this purpose, the principles and protocols are largely adaptable for **acriflavine**, offering a versatile method for researchers in molecular biology, cell biology, and drug development.

The mechanism of action involves the electrostatic interaction and intercalation of the planar **acriflavine** molecule with nucleic acid structures. When intercalated into double-stranded DNA, the dye emits a green fluorescence. In contrast, its interaction with single-stranded RNA results in an agglomeration of the dye, leading to a shift in the emission spectrum to red.[1][2] This metachromatic property is the foundation for its use in distinguishing between these two crucial cellular macromolecules.

## Key Applications

- Cellular RNA Visualization: Qualitative and semi-quantitative assessment of total RNA content and distribution in fixed cells.

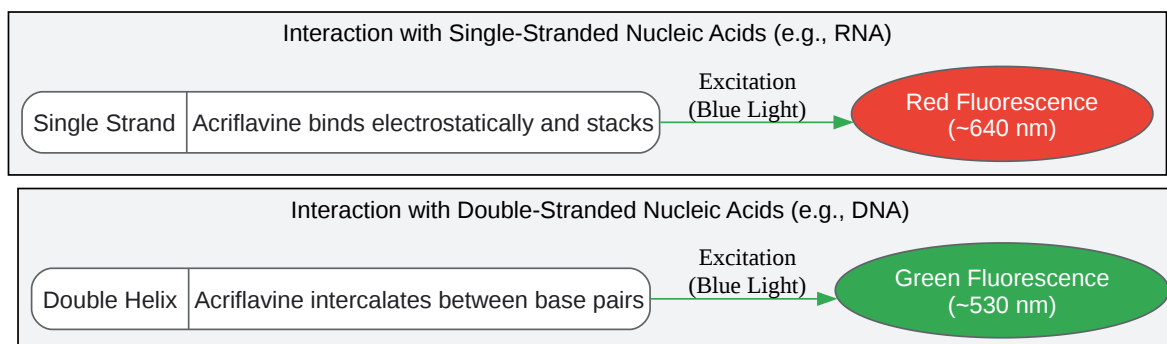
- Analysis of Transcriptional Activity: Changes in cellular RNA content in response to experimental treatments can be monitored.[\[3\]](#)
- In-Gel RNA Detection: Visualization of RNA bands in polyacrylamide or agarose gels post-electrophoresis.
- Flow Cytometry: Quantification of cellular RNA content in high-throughput screening.

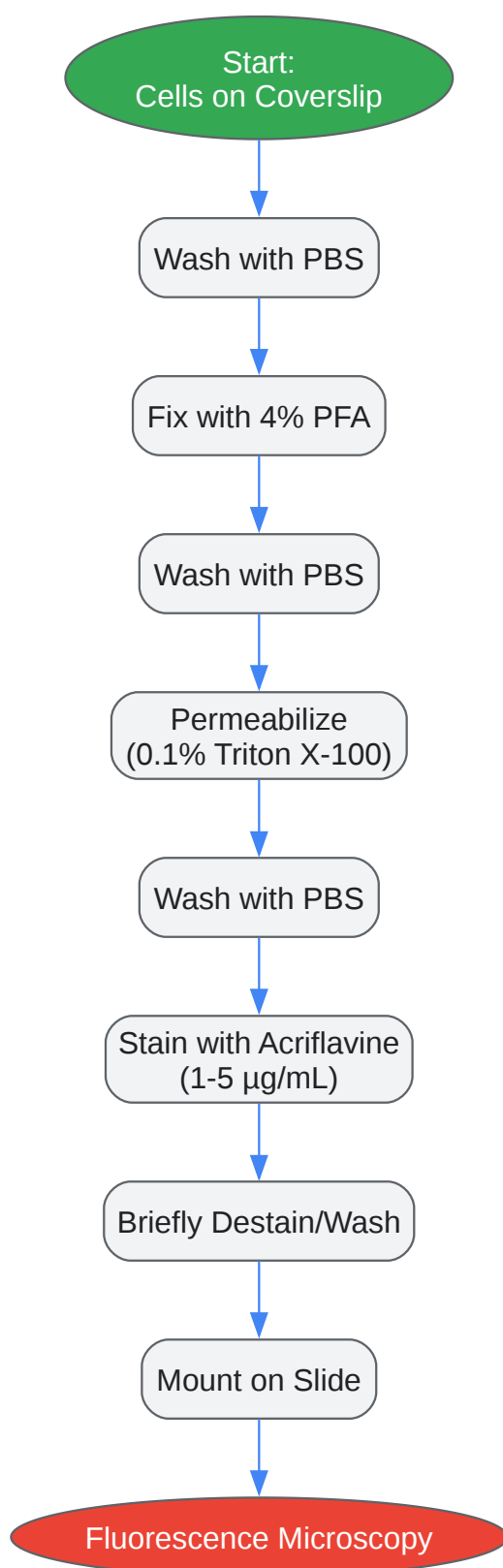
## Mechanism of Interaction

**Acriflavine**'s utility in RNA staining stems from its photophysical properties when interacting with nucleic acids. The dye's planar aromatic structure allows it to bind to nucleic acids in two primary modes, resulting in different fluorescent emissions.

- Intercalation: When **acriflavine** encounters double-stranded nucleic acids, primarily DNA, it inserts itself between the stacked base pairs. In this intercalated state, the dye molecules are isolated from each other, and upon excitation with blue light, they emit a bright green fluorescence (maximum emission ~502-530 nm).[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Electrostatic Stacking: In the presence of single-stranded nucleic acids like most cellular RNA, **acriflavine** binds electrostatically to the phosphate backbone. This allows the dye molecules to stack and form aggregates. These aggregates exhibit a red-shifted fluorescence emission (maximum ~640 nm) due to interactions between the stacked dye molecules.[\[1\]](#)[\[2\]](#)

For differential staining to be effective, it is crucial that cellular RNA is in a single-stranded conformation. Protocols often include steps with chelating agents to selectively denature any double-stranded RNA regions while leaving the DNA double helix intact.[\[2\]](#)[\[6\]](#)





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